3-Quinolinecarbonitrile, 8-bromo-1,4-dihydro-6-nitro-4-oxo-

Description

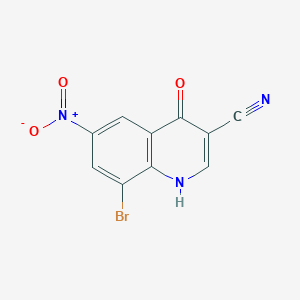

The compound 3-Quinolinecarbonitrile, 8-bromo-1,4-dihydro-6-nitro-4-oxo- is a quinoline derivative characterized by a nitrile group at position 3, a bromo substituent at position 8, a nitro group at position 6, and a 4-oxo-1,4-dihydroquinoline backbone. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. Its synthesis typically involves multi-step reactions, including nitration, bromination, and cyclization, as seen in analogous quinoline derivatives .

Structure

3D Structure

Properties

CAS No. |

1142189-52-3 |

|---|---|

Molecular Formula |

C10H4BrN3O3 |

Molecular Weight |

294.06 g/mol |

IUPAC Name |

8-bromo-6-nitro-4-oxo-1H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C10H4BrN3O3/c11-8-2-6(14(16)17)1-7-9(8)13-4-5(3-12)10(7)15/h1-2,4H,(H,13,15) |

InChI Key |

AFHVRRROITYCQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CN2)C#N)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials

The synthesis often begins with commercially available quinoline derivatives or related compounds, which serve as the foundation for further modifications.

Multi-step Synthesis Process

The following methods outline the general procedures used in the synthesis of 3-quinolinecarbonitrile, 8-bromo-1,4-dihydro-6-nitro-4-oxo-:

-

- A starting quinoline derivative is treated with brominating agents such as phosphorus tribromide or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position (8-position).

- Reaction conditions typically involve solvents like dichloromethane or acetonitrile under controlled temperatures to optimize yield.

-

- The brominated quinoline is then subjected to nitration using concentrated nitric acid or a mixture of nitric and sulfuric acid to introduce the nitro group at the 6-position.

- This step requires careful temperature control to prevent over-nitration and ensure selectivity.

-

- The final step involves converting the intermediate into the carbonitrile form by reacting it with a suitable cyanating agent such as sodium cyanide or potassium cyanide.

- This reaction may require specific conditions such as heating under reflux in an appropriate solvent (e.g., ethanol or methanol).

Reaction Conditions and Optimization

Successful synthesis often depends on optimizing various reaction parameters:

Temperature Control : Maintaining specific temperatures during reactions is crucial for maximizing yields and minimizing side reactions.

Solvent Selection : The choice of solvent can significantly affect reaction rates and product purity. Common solvents used include dichloromethane, acetonitrile, and ethanol.

Catalysts : Some methods may employ catalysts to enhance reaction efficiency, particularly in halogenation and nitration steps.

Summary of Research Findings

Research into the synthesis of 3-quinolinecarbonitrile derivatives has revealed promising biological activities, particularly in areas such as antimicrobial and anticancer research. The structural features conferred by the bromine and nitro groups are believed to enhance these biological activities.

Data Tables

The following table summarizes key data related to the synthesis of 3-quinolinecarbonitrile, 8-bromo-1,4-dihydro-6-nitro-4-oxo-:

| Property | Value |

|---|---|

| CAS Number | 1142189-52-3 |

| Molecular Formula | C10H4BrN3O3 |

| Molecular Weight | 294.06 g/mol |

| IUPAC Name | 8-bromo-6-nitro-4-oxo-1H-quinoline-3-carbonitrile |

| Typical Yield | >80% |

| Common Solvents Used | Dichloromethane, Ethanol |

| Reaction Temperature | Varies (typically room temp to reflux) |

Chemical Reactions Analysis

Halogenation and Dehydration Reactions

The 4-oxo group undergoes chlorination or bromination under halogenating conditions, forming intermediates for further nucleophilic substitutions.

Key reaction pathway :

This step is critical for activating the quinoline core for subsequent functionalization .

Nucleophilic Aromatic Substitution

The 8-bromo and 4-chloro substituents undergo displacement with nitrogen, oxygen, or sulfur nucleophiles.

Amino Substitution at C4

Reaction with primary/secondary amines replaces the 4-chloro group:

Alkoxy/Thioether Formation at C8

Bromine at C8 is replaced by alkoxy or thiol groups under basic conditions:

| Nucleophile | Base | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | DMF, 100°C | 8-Methoxy-6-nitro-4-oxo derivative | 63% | |

| Ethyl mercaptan | NaH, DMF | 8-Ethylthio-6-nitro-4-oxo derivative | 58% |

Nitro Group Reduction

The 6-nitro group can be selectively reduced to an amine, enabling further derivatization:

Cyclization Reactions

The nitrile group participates in heterocycle formation under basic or acidic conditions:

Cross-Coupling Reactions

The bromine at C8 enables palladium-catalyzed couplings:

Stability and Side Reactions

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinoline derivatives, including 3-Quinolinecarbonitrile, exhibit significant antimicrobial properties. A study highlighted the synthesis of various quinoline derivatives and their evaluation against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds similar to 3-Quinolinecarbonitrile demonstrated promising antibacterial activity with low minimum inhibitory concentration (MIC) values, suggesting their potential as effective antimicrobial agents .

Case Study: Antimicrobial Screening

| Compound | MIC (µg/mL) | Target Microorganism |

|---|---|---|

| 3-Quinolinecarbonitrile | <10 | Mycobacterium smegmatis |

| Derivative A | 6.25 | Pseudomonas aeruginosa |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that quinoline derivatives can inhibit the growth of cancer cell lines by targeting specific pathways such as the epidermal growth factor receptor (EGFR). For instance, derivatives of quinoline were synthesized and tested against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, demonstrating noteworthy cytotoxicity .

Case Study: Anticancer Activity

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| 3-Quinolinecarbonitrile | 0.164–0.583 | MCF-7 |

| Derivative B | 0.137–0.332 | HepG2 |

Synthesis and Derivatives

The synthesis of 3-Quinolinecarbonitrile can be achieved through various chemical reactions involving bromoquinolines and carbonitriles. Researchers have explored modifications to enhance its biological activity, leading to the development of several derivatives with improved efficacy against microbial and cancerous cells .

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 8-bromo-1,4-dihydro-6-nitro-4-oxo- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine and cyano groups also contribute to its reactivity and binding affinity with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinoline derivatives vary significantly based on substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:

Key Observations:

- Substituent Position : The 8-bromo and 6-nitro groups in the target compound distinguish it from analogues like 6d (7-bromo) and 52 (6-chloro). Bromo at position 8 may enhance steric hindrance, affecting binding affinity in biological targets .

- However, the nitro group at position 6 introduces strong electron-withdrawing effects, which could increase reactivity compared to methoxy or chloro substituents .

- Biological Activity: While the target compound lacks explicit activity data, analogues like 52 (6-chloro) and Bosutinib demonstrate that quinolinecarboxamides/nitriles with bulky substituents (e.g., adamantyl or piperazinyl) exhibit enhanced pharmacological profiles .

Physicochemical Properties

- Nitro vs.

- Cyanide vs. Carboxamide: The 3-cyano group offers a compact, electronegative moiety, whereas carboxamide derivatives (e.g., 52) provide hydrogen-bonding capabilities, influencing target interactions .

Biological Activity

3-Quinolinecarbonitrile, 8-bromo-1,4-dihydro-6-nitro-4-oxo-, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Structural Characteristics

The compound is characterized by a quinoline structure with a bromine atom at the 8-position and a nitro group at the 6-position. Its molecular formula is with a molecular weight of approximately 292.07 g/mol. The presence of these functional groups is crucial for its biological activity, particularly in relation to enzyme inhibition and interaction with cellular targets.

Research indicates that 3-quinolinecarbonitrile derivatives exhibit various mechanisms of action:

- Enzyme Inhibition : Initial studies suggest that this compound may inhibit enzymes involved in bacterial metabolism and cancer cell proliferation. The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components, potentially causing cytotoxic effects.

- DNA Intercalation : The quinoline ring system has the ability to intercalate with DNA, disrupting replication and transcription processes. This mechanism may contribute to its anticancer properties .

- Interaction with Receptors : The compound may also interact with specific receptors in biological pathways, influencing various cellular functions and signaling pathways.

Antimicrobial Activity

Studies have shown that derivatives of 3-quinolinecarbonitrile possess antimicrobial properties. For example, research highlights its effectiveness against various bacterial strains, indicating potential as a lead compound for antibiotic development.

| Compound | Activity | Reference |

|---|---|---|

| 3-Quinolinecarbonitrile | Antibacterial against E. coli | |

| Derivative A | Antifungal activity | |

| Derivative B | Inhibitory effect on cancer cell lines |

Anticancer Activity

The anticancer potential of 3-quinolinecarbonitrile has been explored in several studies:

- In vitro Studies : Various cell lines have been treated with this compound, showing significant inhibition of cell growth and induction of apoptosis in cancer cells.

- Mechanistic Insights : The mechanism involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial function leading to cell death .

Comparative Analysis

To understand the unique properties of 3-quinolinecarbonitrile, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Quinolinecarbonitrile | Nitro group at position 6, Bromine at position 8 | Enhanced efficacy due to dual functional groups |

| 8-Bromoquinoline | Bromine at position 8 | Lacks carbonitrile group; lower reactivity |

| 5-Nitroquinoline | Nitro group at position 5 | Different substitution pattern affects biological activity |

This comparison highlights how the specific arrangement of functional groups in 3-quinolinecarbonitrile enhances its therapeutic potential compared to its analogs.

Case Studies

- Case Study on Antimicrobial Activity : A study demonstrated that the compound exhibits significant antibacterial effects against multi-drug resistant strains of bacteria. The results suggested that modifications to the bromine and nitro groups could enhance efficacy further.

- Case Study on Anticancer Properties : In a clinical setting, derivatives were tested against various cancer cell lines, revealing IC50 values indicative of potent anticancer activity. Further research focused on optimizing these compounds for better bioavailability and reduced toxicity.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-quinolinecarbonitrile derivatives, and how can regioselectivity be controlled in such reactions?

- Methodological Answer : Synthesis of 3-quinolinecarbonitrile derivatives typically involves cyclization reactions followed by functionalization. For example, ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate analogs are synthesized via regioselective nitration and halogenation steps. Regioselectivity is controlled by optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst choice). Substituent effects, such as electron-withdrawing groups at the 6- and 8-positions, can direct nitro or bromo groups to specific positions . Confirmatory techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring regiochemical outcomes.

Q. How can researchers confirm the molecular structure and purity of 3-quinolinecarbonitrile derivatives?

- Methodological Answer : Structural confirmation relies on multi-technique validation:

- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonds like C–H⋯O or C–H⋯Cl) using programs like SHELXL .

- Spectroscopy :

- NMR : Analyze and chemical shifts to verify substituent positions and aromaticity.

- IR : Identify functional groups (e.g., carbonyl stretches at ~1700 cm).

- Mass spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data or unexpected intermolecular interactions for nitro- and bromo-substituted quinolines?

- Methodological Answer : Contradictions often arise from polymorphic variations or disordered crystal packing. Strategies include:

- Re-refinement : Use SHELX software to test alternative space groups or refine occupancy ratios for disordered atoms .

- Temperature-dependent crystallography : Assess thermal motion effects on bond lengths and angles.

- Complementary techniques : Pair X-ray data with solid-state NMR or computational modeling (DFT) to validate hydrogen-bonding networks observed in analogs like ethyl 7-chloro-6-fluoro-4-oxo derivatives .

Q. What experimental strategies optimize regioselectivity during nitration or bromination of the quinoline core?

- Methodological Answer :

- Directed electrophilic substitution : Use bulky protecting groups (e.g., cyclopropyl at N1) to sterically block undesired positions, directing nitro/bromo groups to the 6- or 8-positions .

- Acid/base-mediated control : Nitration in sulfuric acid favors nitronium ion () attack at electron-rich sites, while bromination with Lewis acids (e.g., FeBr) can enhance para/ortho selectivity .

- Kinetic vs. thermodynamic control : Vary reaction time and temperature to favor intermediate (kinetic) or stable (thermodynamic) products.

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the physicochemical properties of 8-bromo-6-nitro-4-oxoquinoline derivatives?

- Methodological Answer :

- Crystal packing analysis : Hydrogen bonds (e.g., C–H⋯O) in analogs like ethyl 7-chloro-6-fluoro-4-oxo derivatives create layered or herringbone arrangements, impacting solubility and melting points .

- Solubility modulation : Polar nitro and bromo groups enhance hydrophilicity, but strong intermolecular interactions in the solid state may reduce dissolution rates. Co-crystallization with hydrophilic coformers (e.g., carboxylic acids) can improve bioavailability .

- Spectroscopic probes : Use temperature-dependent IR to study hydrogen-bond stability under varying conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.